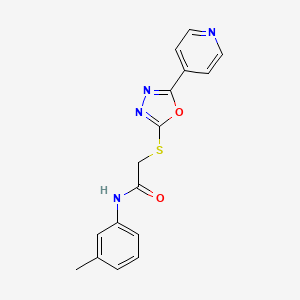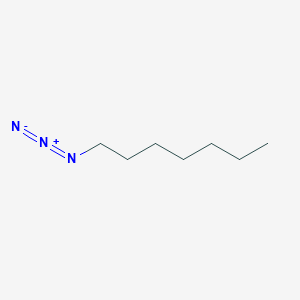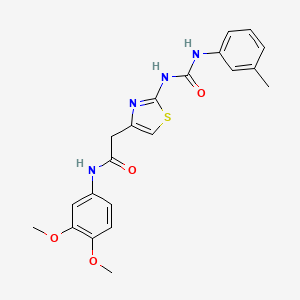
4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as piperidine carboxamides, which are of interest due to their biological activities. For instance, paper introduces a new class of antiproliferative agents, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors and show potent antiproliferative effects. Paper discusses a novel Rho kinase inhibitor with a piperazine carboxamide structure, while paper details the crystal structure of a piperazinyl quinolinone compound. These studies provide insights into the chemical space around piperidine carboxamides and related structures.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include acylation, deprotection, and salt formation, as described in paper . The optimized synthetic route for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which shares a similar piperazine core to our compound of interest, was achieved with a 53% overall yield. This suggests that a similar approach could potentially be applied to synthesize the compound , with modifications to incorporate the 6-methylpyridazin-3-yl and thiophen-2-yl groups.
Molecular Structure Analysis
While the exact molecular structure of "4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide" is not analyzed in the provided papers, paper offers a comparison of crystal structures for related compounds. The analysis of crystal structures and Hirshfeld surface analysis can provide valuable information about the intermolecular interactions and stability of the compound. These techniques could be applied to our compound of interest to gain insights into its molecular conformation and potential binding interactions.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound "4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide". However, the antiproliferative activity of similar piperidine carboxamide compounds, as mentioned in paper , suggests that these compounds could participate in biological reactions by interacting with tubulin and affecting mitosis in cancer cells. This implies that the compound may also engage in similar biological reactions, given its structural similarity.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide" are not directly reported in the papers. However, the properties of structurally related compounds, such as solubility, crystallinity, and stability, can be inferred from the synthesis and structural analysis provided in papers and . For example, the hydrochloride salt form of a related compound was synthesized to improve its solubility and stability, which could be a consideration for the compound of interest as well.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound that may be involved in the synthesis of various chemical entities with potential therapeutic applications. For instance, compounds like 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride have been developed as potent calcitonin gene-related peptide (CGRP) receptor antagonists, demonstrating the significance of such structures in medicinal chemistry (Cann et al., 2012). The synthesis of these compounds involves complex processes, including Rh-catalyzed asymmetric hydrogenation or biocatalytic processes, highlighting the intricate methodologies used in developing pharmacologically active agents.
Biological Activities and Therapeutic Potential
The structure of 4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide and its analogs have been explored for various biological activities. For example, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles have shown significant anti-proliferative activities against human breast cancer cell lines, underscoring the potential of such compounds in cancer therapy (Parveen et al., 2017). These findings suggest that derivatives of 4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide could be valuable in the development of new anticancer agents.
Propiedades
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-11-4-5-13(18-17-11)21-12-6-8-19(9-7-12)15(20)16-14-3-2-10-22-14/h2-5,10,12H,6-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBLGXOAQMOVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide](/img/structure/B2543132.png)


![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2543137.png)


![3,4,5,6-tetrachloro-N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2543144.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2543147.png)
![Tert-butyl 5,5-dimethyl-2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2543148.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline](/img/structure/B2543149.png)
